molecular formula C12H9N7S B11475260 6-(3-methyl-1H-pyrazol-5-yl)-3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(3-methyl-1H-pyrazol-5-yl)-3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11475260
M. Wt: 283.31 g/mol
InChI Key: YXXLEWQPXLIYIX-UHFFFAOYSA-N
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Description

3-[6-(5-METHYL-1H-PYRAZOL-3-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]PYRIDINE is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications in various fields. This compound contains multiple nitrogen and sulfur atoms within its ring structures, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[6-(5-METHYL-1H-PYRAZOL-3-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]PYRIDINE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol with acetyl acetone and various aromatic or heterocyclic aldehydes . The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the cyclization process.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-[6-(5-METHYL-1H-PYRAZOL-3-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]PYRIDINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen and sulfur atoms within its ring structures.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Mechanism of Action

The mechanism by which 3-[6-(5-METHYL-1H-PYRAZOL-3-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]PYRIDINE exerts its effects is primarily through the inhibition of specific molecular targets. For instance, its antitumoral activity has been linked to the inhibition of tubulin polymerization, which disrupts cell division and leads to apoptosis . The compound may also interact with other enzymes or receptors, modulating various biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[6-(5-METHYL-1H-PYRAZOL-3-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]PYRIDINE apart is its unique combination of pyrazole, triazole, and thiadiazole rings, which confer a distinct set of chemical and biological properties

Properties

Molecular Formula

C12H9N7S

Molecular Weight

283.31 g/mol

IUPAC Name

6-(5-methyl-1H-pyrazol-3-yl)-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C12H9N7S/c1-7-5-9(15-14-7)11-18-19-10(16-17-12(19)20-11)8-3-2-4-13-6-8/h2-6H,1H3,(H,14,15)

InChI Key

YXXLEWQPXLIYIX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1)C2=NN3C(=NN=C3S2)C4=CN=CC=C4

Origin of Product

United States

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